molecular formula C18H23N3O5 B13397233 butanedioic acid,(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

butanedioic acid,(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Cat. No.: B13397233
M. Wt: 361.4 g/mol
InChI Key: WHTHWNUUXINXHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Frovatriptan succinate anhydrous can be synthesized through various methods. One approach involves the crystallization of frovatriptan succinate in different solvent combinations, such as acetone and water, to obtain monohydrate and dihydrate forms. These hydrates can then be converted to anhydrous forms through solvent-mediated and solid-state transformation techniques . Another method involves preparing frovatriptan succinate in an amorphous form by dissolving it in suitable solvents and then removing the solvent .

Industrial Production Methods

Industrial production of frovatriptan succinate anhydrous typically involves optimizing the crystallization conditions to obtain the desired polymorphic form. This includes controlling the temperature, solvent concentration, and humidity levels to ensure the stability and purity of the anhydrous form .

Chemical Reactions Analysis

Types of Reactions

Frovatriptan succinate anhydrous undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted frovatriptan derivatives.

Scientific Research Applications

Frovatriptan succinate anhydrous has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Frovatriptan succinate anhydrous is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists, including:

  • Sumatriptan
  • Zolmitriptan
  • Rizatriptan
  • Naratriptan

Uniqueness

Frovatriptan succinate anhydrous is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms . It also has a high affinity for 5-HT1B receptors, making it particularly effective in treating migraines associated with menstruation .

Properties

IUPAC Name

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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